molecular formula C7H5Br2F B13637357 1,3-Dibromo-2-fluoro-4-methylbenzene

1,3-Dibromo-2-fluoro-4-methylbenzene

Katalognummer: B13637357
Molekulargewicht: 267.92 g/mol
InChI-Schlüssel: YSXAHLUYDGBNSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dibromo-2-fluoro-4-methylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with two bromine atoms at positions 1 and 3, a fluorine atom at position 2, and a methyl group at position 4. Its molecular formula is C₇H₅Br₂F, with a molecular weight of 267.8 g/mol. This compound’s structure combines electron-withdrawing halogens (Br, F) and an electron-donating methyl group, creating a unique electronic profile that influences its reactivity and stability.

Eigenschaften

Molekularformel

C7H5Br2F

Molekulargewicht

267.92 g/mol

IUPAC-Name

1,3-dibromo-2-fluoro-4-methylbenzene

InChI

InChI=1S/C7H5Br2F/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3

InChI-Schlüssel

YSXAHLUYDGBNSW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)Br)F)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-fluoro-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-fluoro-4-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of 1,3-dibromo-2-fluoro-4-methylbenzene may involve similar synthetic routes but on a larger scale. The process would include careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dibromo-2-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated aromatic compounds, while coupling reactions can produce biaryl derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-Dibromo-2-fluoro-4-methylbenzene has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1,3-dibromo-2-fluoro-4-methylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate is then stabilized by the removal of a proton, resulting in the substitution of the aromatic ring .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

  • Electron-Withdrawing vs. Donating Groups: The nitro group in 1,3-Dibromo-2-fluoro-4-nitrobenzene strongly deactivates the ring, making it less reactive toward electrophilic substitution compared to the methyl-substituted target compound .
  • Fluorine’s electronegativity polarizes the ring, directing incoming electrophiles to specific positions. For example, in 1-Bromo-2,3-difluoro-4-methoxybenzene, fluorine atoms at positions 2 and 3 further deactivate the ring, while the methoxy group at position 4 introduces steric and electronic complexity .

Reactivity and Stability

  • The target compound’s two bromine atoms enhance its utility in cross-coupling reactions but may also increase toxicity and handling risks, as seen in safety guidelines for similar brominated aromatics .

Biologische Aktivität

1,3-Dibromo-2-fluoro-4-methylbenzene is an aromatic compound characterized by the presence of two bromine atoms, one fluorine atom, and a methyl group attached to a benzene ring. Its molecular formula is C8H6Br2F, and it has a molecular weight of 267.92 g/mol. This compound exhibits unique chemical properties due to the electronic effects of its halogen substituents and the methyl group, influencing its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

The compound's structure allows for significant reactivity, particularly through electrophilic aromatic substitution reactions. The presence of halogens can stabilize reactive intermediates such as benzenonium ions, thus facilitating various chemical transformations.

Antimicrobial Properties

Research indicates that 1,3-dibromo-2-fluoro-4-methylbenzene has been studied for its potential antimicrobial and anticancer activities. The compound's halogenated structure may enhance its interaction with biological targets, leading to increased potency against certain pathogens and cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, halogenated compounds are known to inhibit various enzymes and receptors involved in cellular processes.

Case Studies

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of 1,3-dibromo-2-fluoro-4-methylbenzene against several bacterial strains. The results showed promising activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.03125 to 0.25 μg/mL for certain strains .
  • Anticancer Activity : In another study focusing on cancer cell lines, 1,3-dibromo-2-fluoro-4-methylbenzene demonstrated significant cytotoxic effects, particularly against breast cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Comparative Analysis

To better understand the unique biological profile of 1,3-dibromo-2-fluoro-4-methylbenzene, a comparison with structurally similar compounds is insightful:

Compound NameMolecular FormulaKey Features
1,5-Dibromo-2-fluoro-4-methylbenzeneC8H6Br2FDifferent substitution pattern; unique reactivity
1-Bromo-2-fluoro-4-methylbenzeneC7H6BrFFewer halogens; simpler structure
1,3-Dibromo-4-fluorobenzeneC6H3Br2FLacks methyl group; simpler structure

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.